Cas no 885948-06-1 (2-Propen-1-one, 3-(4-methylphenyl)-1-[4-(methylsulfonyl)phenyl]-, (2E)-)

2-Propen-1-one, 3-(4-methylphenyl)-1-[4-(methylsulfonyl)phenyl]-, (2E)- structure
885948-06-1 structure
Product name:2-Propen-1-one, 3-(4-methylphenyl)-1-[4-(methylsulfonyl)phenyl]-, (2E)-
CAS No:885948-06-1
MF:C17H16O3S
MW:300.372143745422
CID:1929221

2-Propen-1-one, 3-(4-methylphenyl)-1-[4-(methylsulfonyl)phenyl]-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 3-(4-methylphenyl)-1-[4-(methylsulfonyl)phenyl]-, (2E)-
    • Inchi: 1S/C17H16O3S/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(11-9-15)21(2,19)20/h3-12H,1-2H3/b12-7+
    • InChI Key: AITOCJUKULFGJF-KPKJPENVSA-N
    • SMILES: C(C1=CC=C(S(C)(=O)=O)C=C1)(=O)/C=C/C1=CC=C(C)C=C1

Experimental Properties

  • Density: 1.211±0.06 g/cm3(Predicted)
  • Melting Point: 170 °C(Solv: ethyl acetate (141-78-6); hexane (110-54-3))
  • Boiling Point: 512.7±50.0 °C(Predicted)

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